1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the quinoline derivative with 4-fluorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications.
Properties
IUPAC Name |
1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-2-22-16-9-8-15(11-12(16)3-10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFBUIGQRYNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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